molecular formula C21H21ClN4O B2997966 N-[(2-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide CAS No. 941950-15-8

N-[(2-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide

Cat. No.: B2997966
CAS No.: 941950-15-8
M. Wt: 380.88
InChI Key: KJNGNTLEBPVFCH-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a quinoxaline ring, a piperidine ring, and a chlorophenyl group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal or diketones under acidic conditions.

    Synthesis of the Piperidine Ring: The piperidine ring can be formed through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using chlorobenzene and an appropriate alkylating agent.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the quinoxaline ring, converting it to dihydroquinoxaline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring is known to interact with nucleic acids and proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to its targets, while the chlorophenyl group can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide
  • N-[(2-fluorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide
  • N-[(2-bromophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide

Uniqueness

This compound is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the quinoxaline and piperidine rings also contributes to its distinct pharmacological profile, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-quinoxalin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O/c22-17-6-2-1-5-16(17)13-24-21(27)15-9-11-26(12-10-15)20-14-23-18-7-3-4-8-19(18)25-20/h1-8,14-15H,9-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNGNTLEBPVFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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